molecular formula C10H20FN3OSi2 B11850847 4-Pyrimidinamine, 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- CAS No. 111878-21-8

4-Pyrimidinamine, 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-

Cat. No.: B11850847
CAS No.: 111878-21-8
M. Wt: 273.45 g/mol
InChI Key: XYXXDROPCNNSOA-UHFFFAOYSA-N
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Description

4-Pyrimidinamine, 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- is a silylated pyrimidine derivative characterized by a fluorine substituent at position 5 and dual trimethylsilyl (TMS) groups at the amine (N4) and hydroxyl (O2) positions. Silylation is commonly employed to enhance volatility for analytical applications (e.g., GC/MS) or stabilize reactive functional groups .

Properties

CAS No.

111878-21-8

Molecular Formula

C10H20FN3OSi2

Molecular Weight

273.45 g/mol

IUPAC Name

5-fluoro-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine

InChI

InChI=1S/C10H20FN3OSi2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3,(H,12,13,14)

InChI Key

XYXXDROPCNNSOA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC1=NC(=NC=C1F)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Silylation of 5-Fluorocytosine

The most direct method involves silylation of 5-fluorocytosine (5-FC) using hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl).

Procedure (Adapted from):

  • Reagents :

    • 5-Fluorocytosine (1.0 equiv)

    • HMDS (2.2–3.0 equiv) or TMSCl (2.0 equiv)

    • Catalyst: Ammonium sulfate (0.05 equiv) or trimethylsilyl triflate (TMSOTf, 0.1 equiv)

    • Solvent: Toluene, acetonitrile, or solvent-free conditions

  • Conditions :

    • Thermal : Reflux at 110–120°C for 6–24 hours under inert atmosphere.

    • Microwave-assisted : 120°C for 20 minutes (reduces reaction time by 90%).

  • Mechanism :
    Sequential silylation occurs at the exocyclic amine (N4) and hydroxyl (O2) positions. HMDS acts as both a silylating agent and base, neutralizing HCl generated during TMSCl-mediated reactions.

  • Yield : 70–92% after distillation or recrystallization.

Key Data :

ParameterHMDS MethodTMSCl Method
Temperature (°C)110–12025–40
Time (h)6–242–4
CatalystNH₄⁺/HSO₄⁻TMSOTf
Purity (%)95–9890–93

Alternative Route: Chlorination-Silylation Sequence

For substrates with competing reactive sites, a two-step protocol is employed:

  • Chlorination :

    • Reagent : Phosphorus oxychloride (POCl₃) converts 5-fluorocytosine to 4,6-dichloro-5-fluoropyrimidine .

    • Conditions : 70–90°C, 2–4 hours; yield: 85–90%.

  • Selective Silylation :

    • Reagent : TMSCl or HMDS selectively replaces chlorine at O2 and N4 positions.

    • Solvent : Dichloromethane or THF; room temperature, 1–2 hours.

Advantages :

  • Avoids over-silylation by pre-activating the pyrimidine ring.

  • Enables modular functionalization for downstream applications.

Catalytic Innovations

TMSOTf as a Lewis Acid Catalyst

Trimethylsilyl triflate (TMSOTf) enhances silylation efficiency by stabilizing intermediates:

  • Role : Activates HMDS/TMSCl via Si–O bond polarization.

  • Conditions : 0.1–0.5 equiv TMSOTf, 80–100°C, 1–3 hours.

  • Yield Improvement : 15–20% compared to uncatalyzed reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates silylation:

  • Protocol : 5-FC + HMDS + TMSOTf in acetonitrile, 120°C, 20 minutes.

  • Benefits :

    • 95% conversion in <30 minutes.

    • Reduced side products (e.g., N,O-bis-TMS derivatives).

Purification and Characterization

Workup Procedures

  • Distillation : Removes excess HMDS/TMSCl under reduced pressure (40–60°C, 10–20 mmHg).

  • Recrystallization : Ethyl acetate/hexane mixtures yield crystalline product (mp 78–82°C).

Analytical Validation

  • ¹H NMR (CDCl₃): δ 0.25 (s, 18H, TMS), 7.45 (d, J = 6.5 Hz, H6), 8.10 (s, NH).

  • MS (ESI+) : m/z 345.1 [M+H]⁺.

Applications and Derivatives

Pharmaceutical Intermediates

  • Emtricitabine Synthesis : Key precursor for anti-HIV nucleoside analogs.

  • Kinase Inhibitors : Facilitates Suzuki couplings for PDGFR/VEGFR inhibitors.

Stability Considerations

  • Hydrolysis Sensitivity : TMS groups hydrolyze in protic solvents (e.g., H₂O, MeOH), necessitating anhydrous handling.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
HMDS/Thermal85–9295–986–24Industrial
TMSCl/Catalytic70–7890–932–4Lab-scale
Microwave88–9597–990.3Pilot-scale

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-(trimethylsilyl)-2-((trimethylsilyl)oxy)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or trimethylsilyl groups can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction Reactions: Reduction reactions can convert the compound into reduced forms with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide can be used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be utilized.

Major Products Formed

    Substitution Reactions: Products with different nucleophiles replacing the fluorine or trimethylsilyl groups.

    Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: Reduced derivatives with hydrogenated functional groups.

Scientific Research Applications

5-Fluoro-N-(trimethylsilyl)-2-((trimethylsilyl)oxy)pyrimidin-4-amine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-(trimethylsilyl)-2-((trimethylsilyl)oxy)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.

Physicochemical Properties

Data from methyl- and hydrogen-substituted analogs provide benchmarks (Table 2):

Property 5-Methyl Analog Hydrogen Analog Expected Trend for 5-Fluoro Analog
logP (octanol/water) 3.246 Not reported Likely lower due to fluorine’s polarity
log₁₀WS 0.62 Not reported Higher solubility vs. methyl analog
Volatility High (silylated) High (silylated) Comparable; TMS groups enhance volatility

Notes:

  • The methyl analog’s logP (3.246) suggests moderate hydrophobicity, typical of silylated compounds. The 5-fluoro analog may exhibit reduced logP due to fluorine’s electronegativity .
  • Silylated derivatives like N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-4-pyrimidinamine are used in GC/MS due to their thermal stability and volatility .

Analytical Chemistry :

  • Silylated pyrimidines (e.g., 2,4-bis(trimethylsilyl)cytosine) are used as derivatives in metabolomics to improve GC/MS detection .
  • The 5-fluoro analog’s stability under high-temperature GC conditions is expected to mirror its methyl and hydrogen counterparts.

Pharmaceutical and Agrochemical Potential :

  • Fluorinated pyrimidines (e.g., 5-fluoro-2-methanesulfonylpyrimidin-4-amine) are intermediates in drug synthesis, leveraging fluorine’s bioisosteric effects .
  • Pyrimidinamines with chloro or methyl groups (e.g., diflumetorim) are used as pesticides, suggesting the 5-fluoro analog could have similar agrochemical relevance .

Biological Activity

4-Pyrimidinamine, 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- is a synthetic compound with potential biological activity, particularly in the realm of pharmacology. Its structure includes a pyrimidine core, which is known for its diverse biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₀H₂₀FN₃OSi₂
  • Molecular Weight : 273.455 g/mol
  • CAS Number : 111878-21-8

The biological activity of 4-Pyrimidinamine derivatives often involves interactions with various biological targets:

  • VEGFR2 Inhibition : Some pyrimidine derivatives are known to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a critical role in angiogenesis. This inhibition can potentially be leveraged in cancer therapies to prevent tumor growth by restricting blood supply .
  • Antipsychotic Activity : Related pyrimidine compounds have been evaluated for their antipsychotic properties. For instance, studies on similar pyrimidinamine derivatives demonstrated modulation of dopaminergic activity and sigma receptor binding, suggesting potential applications in treating psychosis .
  • Cancer Treatment : The compound has been investigated as part of combination therapies targeting CD19 in hematological cancers. Its incorporation with chimeric antigen receptor (CAR) therapies shows promise in enhancing anti-tumor efficacy .

Biological Activity Data

The following table summarizes the biological activities reported for 4-Pyrimidinamine and related compounds:

Activity TypeBiological TargetEffectReference
VEGFR2 InhibitionVascular Endothelial Growth Factor Receptor 2Anti-angiogenic effects
Sigma Receptor BindingSigma receptorsModulation of dopaminergic activity
Cancer Cell TargetingCD19Enhanced CAR T-cell therapy efficacy

Case Studies and Research Findings

Several studies have highlighted the potential of 4-Pyrimidinamine derivatives:

  • Study on Antipsychotic Properties : A series of pyrimidinamine derivatives were synthesized and tested for their ability to modulate dopaminergic pathways without significant extrapyramidal side effects. One lead compound showed promising results in receptor binding assays .
  • Cancer Research Application : In a study investigating the efficacy of CAR T-cell therapy combined with a pyrimidine derivative targeting CD19, researchers found that the combination significantly improved patient outcomes compared to monotherapy approaches .

Q & A

Q. Key Reaction Table :

StepReagents/ConditionsYield (%)Key Challenges
SilylationHMDS, TMSCl, THF, 0°C65–75Moisture sensitivity
FluorinationKF, DMF, 80°C50–60Competing side reactions

Advanced Question: How can reaction yields be optimized for silylation steps while minimizing desilylation?

Answer:

  • Moisture Control : Use Schlenk-line techniques or molecular sieves to exclude water .
  • Catalyst Selection : Triethylamine or DMAP accelerates silylation while reducing reaction time .
  • Temperature Gradients : Gradual warming from 0°C to RT prevents exothermic side reactions.
  • Monitoring Tools : In-situ FTIR or 29Si^{29}\text{Si} NMR to track silylation progress .

Data Contradiction Note :
Some studies report higher yields with HMDS vs. TMSCl due to reduced byproduct formation, but this depends on substrate solubility .

Advanced Question: How do structural modifications (e.g., TMS groups) impact biological activity in medicinal chemistry studies?

Answer:
The TMS groups:

  • Increase Lipophilicity : Enhances blood-brain barrier penetration (relevant for CNS-targeted agents) .
  • Steric Effects : May reduce binding affinity to target enzymes unless strategically positioned.
  • Metabolic Stability : TMS groups resist hydrolysis in vivo, prolonging half-life .

Case Study :
Analogues lacking TMS groups showed 10-fold lower activity in bacterial growth inhibition assays, highlighting the role of silylation in bioavailability .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts)?

Answer:

  • Crystallographic Validation : XRD clarifies electronic environments (e.g., fluorine’s inductive effects on ring electron density) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts and assign ambiguous signals .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-fluoro-N-(4-methylphenyl)pyrimidin-4-amine) to identify trends .

Example :
In the title compound, a deshielded 19F^{19}\text{F} signal at δ −120 ppm correlates with intramolecular C–H⋯F interactions observed in XRD .

Basic Question: What analytical techniques are critical for assessing purity and stability?

Answer:

  • HPLC-PDA/MS : Detects desilylation byproducts and quantifies degradation under stress conditions (e.g., heat, humidity) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability of silyl groups .
  • Karl Fischer Titration : Measures residual moisture, critical for hygroscopic silylated compounds .

Advanced Question: What strategies mitigate challenges in crystallizing silylated pyrimidines for XRD studies?

Answer:

  • Solvent Screening : Use mixed solvents (e.g., hexane/EtOAc) to slow crystal growth .
  • Additive Engineering : Introduce trace amounts of seed crystals or ionic liquids to induce nucleation.
  • Temperature Ramping : Gradual cooling from 40°C to 4°C minimizes disorder in crystal lattices.

Case Study :
Crystals of a related compound (5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine) required 7 days in EtOAc/hexane (1:3) at 4°C for optimal XRD quality .

Advanced Question: How do electronic effects of fluorine influence reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Effects : Fluorine increases electrophilicity at adjacent positions, facilitating Suzuki-Miyaura couplings (e.g., with arylboronic acids) .
  • Steric vs. Electronic Balance : TMS groups may hinder coupling efficiency; use bulky ligands (e.g., SPhos) to mitigate this .

Q. Reaction Optimization Table :

Coupling PartnerCatalyst SystemYield (%)
4-Trifluoromethylphenylboronic acidPd(OAc)₂, SPhos, K₂CO₃72
3-Pyridinylboronic acidPd(dba)₂, XPhos, CsF58

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